molecular formula C17H15BrN4O2S B2708303 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-64-9

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2708303
CAS No.: 326015-64-9
M. Wt: 419.3
InChI Key: UGJUHRMBJMCKBF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a bromophenyl group and an ethoxyphenyl-tetrazolyl-thio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and ethoxyphenyl-tetrazolyl intermediates, which are then coupled through a thioether linkage. Common reagents used in these reactions include brominating agents, ethoxyphenyl derivatives, and tetrazole-forming reagents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods may vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The bromophenyl and tetrazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-bromophenyl)sulfonyl)-1-(4-ethoxyphenyl)-1-propanone: Shares similar structural features but differs in the sulfonyl group.

    4-bromophenyl 4-bromobenzoate: Another bromophenyl derivative with distinct properties.

Uniqueness

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to its combination of bromophenyl and tetrazolyl-thio groups, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJUHRMBJMCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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